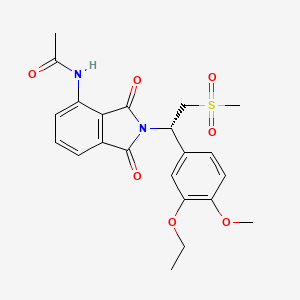

Apremilast

Cat. No. B1683926

Key on ui cas rn:

608141-41-9

M. Wt: 460.5 g/mol

InChI Key: IMOZEMNVLZVGJZ-QGZVFWFLSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09272035B2

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 0.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ: 1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.

Quantity

25 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(N[C@H](C(O)=O)CC(C)C)(=O)C.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([C@H:24]([NH2:30])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14].[C:31]([NH:34][C:35]1[CH:45]=[CH:44][CH:43]=[C:37]2[C:38]([O:40][C:41](=O)[C:36]=12)=[O:39])(=[O:33])[CH3:32].C(O)(=O)C.C=CCl>CCO>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([CH:24]([N:30]2[C:41](=[O:40])[C:36]3[C:37](=[CH:43][CH:44]=[CH:45][C:35]=3[NH:34][C:31](=[O:33])[CH3:32])[C:38]2=[O:39])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N[C@@H](CC(C)C)C(=O)O.C(C)OC=1C=C(C=CC1OC)[C@@H](CS(=O)(=O)C)N

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed over night

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to <50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue recrystallized from a binary solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing ethanol (150 mL) and acetone (75 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was isolated by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol (100 mL×2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried in vacuo at 60° C. to a constant weight

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%)

|

|

Duration

|

29.5 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)NC(C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09272035B2

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 0.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ: 1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.

Quantity

25 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(N[C@H](C(O)=O)CC(C)C)(=O)C.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([C@H:24]([NH2:30])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14].[C:31]([NH:34][C:35]1[CH:45]=[CH:44][CH:43]=[C:37]2[C:38]([O:40][C:41](=O)[C:36]=12)=[O:39])(=[O:33])[CH3:32].C(O)(=O)C.C=CCl>CCO>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]([CH:24]([N:30]2[C:41](=[O:40])[C:36]3[C:37](=[CH:43][CH:44]=[CH:45][C:35]=3[NH:34][C:31](=[O:33])[CH3:32])[C:38]2=[O:39])[CH2:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:14] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N[C@@H](CC(C)C)C(=O)O.C(C)OC=1C=C(C=CC1OC)[C@@H](CS(=O)(=O)C)N

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed over night

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to <50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue recrystallized from a binary solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing ethanol (150 mL) and acetone (75 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was isolated by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol (100 mL×2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried in vacuo at 60° C. to a constant weight

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%)

|

|

Duration

|

29.5 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)NC(C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |